Methyl 5-cyano-1H-pyrrole-2-carboxylate

Description

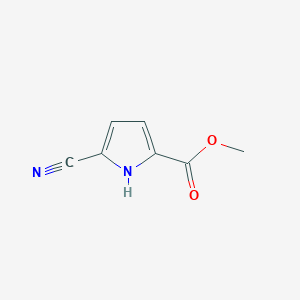

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGGAVZXGHAZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508324 | |

| Record name | Methyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-19-9 | |

| Record name | Methyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 5 Cyano 1h Pyrrole 2 Carboxylate

Established Synthetic Routes and Optimizations

The construction of the Methyl 5-cyano-1H-pyrrole-2-carboxylate scaffold can be approached through various established synthetic routes. These methods often involve the introduction of the cyano group onto a pre-existing pyrrole (B145914) ring or the formation of the pyrrole ring itself through cyclization reactions.

Pyrrole Cyanation Procedures

Direct cyanation of the pyrrole ring is a key strategy for the synthesis of cyanopyrroles. One effective method involves the use of chlorosulfonyl isocyanate (CSI). cdnsciencepub.comresearchgate.net This reagent reacts with pyrroles, even those bearing electron-withdrawing groups, to form an N-chlorosulfonyl amide intermediate, which can then be readily converted to the corresponding nitrile. cdnsciencepub.comresearchgate.net The choice of reaction conditions and the nature of the substituents on the pyrrole ring can influence the regioselectivity of the cyanation. For instance, the cyanation of pyrroles with electron-withdrawing groups at the 2-position can lead to substitution at the 4-position. cdnsciencepub.comresearchgate.net Other modern cyanation methods include photoredox catalysis, which allows for the direct C-H cyanation of arenes under mild, metal-free conditions using reagents like trimethylsilyl (B98337) cyanide. nih.gov

Multi-component Reactions and Cycloaddition Strategies

Multi-component reactions (MCRs) and cycloaddition strategies offer efficient and atom-economical pathways to highly substituted pyrroles. bohrium.comorientjchem.org These methods allow for the construction of the pyrrole core in a single step from simple starting materials. bohrium.comorientjchem.org

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings like pyrroles. rsc.orgtandfonline.com This reaction typically involves a 1,3-dipole reacting with a dipolarophile. tandfonline.com A well-known example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a 3-atom synthon that reacts with electron-deficient alkenes. nih.govnih.gov This method is advantageous due to its operational simplicity and the ready availability of starting materials. nih.gov Furthermore, visible-light-mediated radical [3+2] cycloaddition reactions have been developed, offering a sustainable approach to polysubstituted pyrroles. rsc.org These reactions can proceed under mild, redox-neutral conditions. rsc.org

An efficient one-pot method for the synthesis of pyrrole-2-carboxylates involves an electrocyclic ring closure followed by an oxidation step. acs.org This sequence can be applied to synthesize a variety of pyrrole derivatives from chalcones and glycine (B1666218) esters or amides. acs.org The reaction proceeds through a 3,4-dihydro-2H-pyrrole intermediate which is then oxidized to the aromatic pyrrole. acs.org Another approach involves a 6π-electrocyclization of a sulfilimine intermediate, followed by a spontaneous ring-contraction to form the pyrrole skeleton. nih.govacs.orgfu-berlin.de This methodology has been shown to be effective for the synthesis of highly functionalized and structurally complex pyrroles. nih.govacs.org

Use of Precursors and Building Blocks in Pyrrole Synthesis

The synthesis of this compound can be achieved by starting with a pre-functionalized pyrrole precursor and introducing the cyano group.

A direct and relevant synthesis involves the cyanation of Methyl 1H-pyrrole-2-carboxylate. Treatment of Methyl 1H-pyrrole-2-carboxylate with chlorosulfonyl isocyanate (CSI) yields a mixture of Methyl 4-cyanopyrrole-2-carboxylate and this compound. cdnsciencepub.com The reaction produces the 4-cyano and 5-cyano isomers in a roughly 2:1 ratio, which can then be separated by chromatography. cdnsciencepub.com

Table 1: Cyanation of Methyl 1H-pyrrole-2-carboxylate with CSI cdnsciencepub.com

| Product | Ratio |

| Methyl 4-cyanopyrrole-2-carboxylate | ~2 |

| This compound | 1 |

This method provides a straightforward, albeit non-selective, route to the target compound from a readily available starting material. The separation of the isomers is a critical step in obtaining the pure this compound.

Isoxazole-Based Strategies

Isoxazole (B147169) ring systems serve as versatile precursors for the synthesis of various nitrogen-containing heterocycles, including functionalized pyrroles. These strategies leverage the latent reactivity of the isoxazole ring, which can undergo cleavage and rearrangement to form the desired pyrrole core. A notable approach involves the reaction of 4-arylidene isoxazol-5-ones with enamino esters. This method proceeds through a tandem reaction sequence involving spiroannulation followed by a ring-opening aromatization to yield highly substituted pyrrole-2-carboxylic acids. The use of isoxazole derivatives as synthons provides a strategic advantage for constructing complex pyrrole structures.

Transannulation Reactions

Transannulation reactions represent an efficient and atom-economical approach for the synthesis of pyrrole derivatives. This strategy involves the transformation of one heterocyclic ring into another by reacting it with a suitable acyclic precursor. A key example is the domino reaction for preparing alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates, which are structurally related to the target compound. This method employs the transannulation of 5-alkoxyisoxazoles with malononitrile (B47326). The reaction proceeds under mild conditions and demonstrates high efficiency, providing a direct route to densely functionalized pyrroles. The mechanism involves the initial reaction of the nucleophilic malononitrile with the isoxazole ring, leading to ring opening and subsequent recyclization to form the pyrrole nucleus.

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, recent research has focused on developing sustainable methods for pyrrole synthesis. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. Key strategies include the use of water as a solvent, solvent-free reaction conditions, and the utilization of catalysts that are recoverable and reusable.

Photochemical and electrochemical methods are emerging as powerful tools for sustainable organic synthesis, offering new pathways for constructing substituted pyrroles from various nitrogen-containing precursors. Additionally, the use of biosourced starting materials, such as 3-hydroxy-2-pyrones, provides a renewable-based route to N-substituted pyrrole carboxylic acid derivatives. These reactions can often be performed under mild conditions without the need for catalysts, further enhancing their green credentials. The development of protocols that operate at room temperature and utilize non-toxic, inexpensive catalysts contributes significantly to the sustainability of pyrrole synthesis.

Novel Synthetic Approaches and Innovations

Catalytic Systems in Pyrrole Synthesis

The development of novel catalytic systems has revolutionized the synthesis of pyrroles, allowing for greater control over selectivity and reactivity under milder conditions. Transition metal-catalyzed cycloaddition reactions are particularly prominent, offering regioselective pathways to the pyrrole skeleton with high atom economy.

Iron and copper catalysts are frequently employed in the synthesis of pyrrole derivatives due to their low cost, low toxicity, and versatile catalytic activity.

Fe(II) Catalysis: Iron(II) salts have proven effective in catalyzing the synthesis of cyanopyrrole derivatives. For instance, the transannulation reaction of 5-alkoxyisoxazoles with malononitrile to produce alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates is efficiently catalyzed by Fe(II). This iron-catalyzed process is characterized by its high atom economy and proceeds via a domino reaction pathway.

Cu(OTf)₂ Catalysis: Copper(II) triflate (Cu(OTf)₂) is a powerful and versatile Lewis acid catalyst used in a variety of organic transformations, including the synthesis of heterocyclic compounds. It is particularly effective in promoting reactions such as Michael additions and cycloadditions. In the context of pyrrole synthesis, Cu(OTf)₂ has been shown to be an effective catalyst for the regioselective alkylation of pyrroles. hacettepe.edu.tr Its strong Lewis acidity facilitates the activation of substrates, enabling bond formation under mild conditions. While specific examples for the direct synthesis of this compound using Cu(OTf)₂ are specialized, its utility in related multicomponent reactions to form polysubstituted pyrroles highlights its potential in this area. beilstein-journals.org

| Catalyst | Reaction Type | Key Features |

| Fe(II) | Transannulation / Domino | High atom economy, mild conditions |

| Cu(OTf)₂ | Lewis Acid Catalysis / Alkylation | High efficiency, regioselectivity, mild conditions |

Nano-catalysts in Pyrrole Derivatives Synthesis

The application of nanocatalysts in organic synthesis represents a significant advancement, offering benefits such as high surface-area-to-volume ratio, enhanced catalytic activity, and improved recyclability. In pyrrole synthesis, various nanocatalysts have been developed to promote efficient and green transformations.

Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄), have been functionalized and used as supports for catalysts. These MNPs allow for easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse over multiple cycles. For example, Fe₃O₄ nanoparticles functionalized with acidic or basic groups have been successfully employed in the Paal-Knorr synthesis of N-substituted pyrroles under solvent-free conditions. Other nanomaterials, including nickel ferrite, nano copper oxide, and perovskite nanocrystals, have also demonstrated high efficacy in catalyzing multicomponent reactions to afford polysubstituted pyrroles in excellent yields under mild and environmentally friendly conditions. nih.gov These nanocatalytic systems often lead to shorter reaction times and simpler product isolation procedures compared to their homogeneous counterparts.

| Nanocatalyst Type | Example | Key Advantages |

| Magnetic Nanoparticles | Fe₃O₄@SiO₂-based catalysts | Easy magnetic separation, high reusability, solvent-free conditions |

| Metal Ferrites | Nickel Ferrite (NiFe₂O₄) | High catalytic activity, reusability, suitable for one-pot reactions |

| Metal Oxides | Nano Copper Oxide (CuO) | Effective for multicomponent reactions, high yields |

| Perovskites | Cesium Lead Halide (CsPbX₃) | Visible-light photocatalysis, mild reaction conditions |

Regioselective and Stereoselective Synthesis

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in modern organic synthesis. While specific methodologies for the de novo asymmetric synthesis of the this compound scaffold are not extensively detailed in the provided search results, established principles of pyrrole synthesis and functionalization offer clear pathways.

Regioselective Synthesis : The synthesis of substituted pyrroles can be achieved with a high degree of regiocontrol using various established methods. uctm.eduresearchgate.net Classical methods such as the Paal-Knorr, Knorr, and Hantzsch syntheses provide reliable routes to substituted pyrroles, where the substitution pattern is dictated by the choice of precursors. numberanalytics.comwikipedia.orgresearchgate.net More contemporary, metal-catalyzed methods, including those using gold or palladium, offer alternative regioselective pathways to polysubstituted pyrroles. uctm.eduorganic-chemistry.org For a molecule like this compound, a plausible regioselective strategy would involve the cyclization of appropriately functionalized linear precursors where the positions of the cyano and carboxylate groups are pre-determined.

Stereoselective Synthesis : The aromatic nature of the pyrrole ring in this compound means it is planar and achiral. Therefore, stereoselectivity becomes a key consideration primarily during subsequent reactions, such as the reduction of the pyrrole ring to form chiral pyrrolidine (B122466) derivatives. The heterogeneous catalytic hydrogenation of highly substituted pyrroles is a known method to produce functionalized pyrrolidines with excellent diastereoselectivity. acs.orgnih.gov This process can create up to four new stereocenters, with the facial selectivity of the hydrogenation often directed by existing substituents. acs.org For instance, the reduction of a pyrrole with a chiral auxiliary or a substituent containing a stereocenter can direct the approach of hydrogen to one face of the ring, leading to a specific stereoisomer. acs.org

| Synthetic Goal | Methodology | Key Principle | Potential Application to Target Compound |

|---|---|---|---|

| Regioselectivity | Classical Syntheses (e.g., Paal-Knorr, Knorr) | Cyclization of specifically chosen acyclic precursors (e.g., 1,4-dicarbonyls, α-amino ketones). uctm.eduwikipedia.org | Construction of the 2-carboxy-5-cyano substitution pattern from linear starting materials. |

| Regioselectivity | Transition Metal-Catalyzed Syntheses | Catalytic cyclization or cross-coupling reactions providing specific substitution patterns. uctm.edu | Alternative routes to the core pyrrole structure with defined regiochemistry. |

| Stereoselectivity | Catalytic Hydrogenation | Reduction of the aromatic pyrrole to a pyrrolidine, often with high diastereoselectivity. acs.orgnih.gov | Conversion to chiral pyrrolidine analogs with multiple stereocenters. |

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile template for the development of a wide array of analogues and derivatives through various synthetic transformations.

Structural Modifications and Functionalization

The pyrrole ring is electron-rich, making it highly susceptible to electrophilic substitution reactions such as halogenation and acylation. numberanalytics.comwikipedia.org However, the presence of two strong electron-withdrawing groups—the cyano group at C5 and the methoxycarbonyl group at C2—significantly deactivates the ring towards electrophilic attack compared to simple pyrroles. quora.comquora.com This deactivation means that harsher reaction conditions may be required for functionalization. quora.comstackexchange.com Conversely, these groups can influence the regiochemistry of both electrophilic and nucleophilic reactions.

Halogenation is a key functionalization reaction for pyrroles, introducing a synthetically versatile handle for further modifications. The regiochemistry of halogenation on the this compound ring would be directed by the existing substituents. The C3 and C4 positions are the available sites for substitution.

Research on the related ethyl 5-methyl-1H-pyrrole-2-carboxylate has shown that chlorination with N-chlorosuccinimide and fluorination with Selectfluor are effective methods for introducing halogens onto the pyrrole ring. nih.gov These reagents could likely be adapted for the halogenation of this compound. Another potential route is decarboxylative halogenation, which involves the replacement of a carboxylic acid group with a halogen, though this would require prior modification of the starting ester. acs.org

Substituent Effects :

Electron-Withdrawing Groups (EWGs) : The cyano (-CN) and methoxycarbonyl (-COOCH₃) groups are powerful EWGs. They decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles. quora.comquora.com

Electron-Donating Groups (EDGs) : If an EDG were introduced to the ring, it would increase the ring's electron density, thereby activating it towards electrophilic substitution and potentially directing the position of incoming electrophiles. ashp.org

| Transformation | Reagent/Method | Effect/Observation | Reference |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | Effective for chlorinating pyrrole carboxylates. | nih.gov |

| Fluorination | Selectfluor | Provides a route to fluorinated pyrrole carboxylates. | nih.gov |

| General Halogenation | Ammonium Halide / H₂O₂ | A green chemistry approach to halogenating aromatic heterocycles. | cdnsciencepub.com |

| Substituent Effect | -CN, -COOCH₃ | Deactivate the pyrrole ring towards electrophilic substitution due to their electron-withdrawing nature. | quora.comquora.com |

Beyond halogenation, a variety of functional groups can be introduced onto the pyrrole scaffold. The nitrogen atom of the pyrrole ring can be functionalized through N-alkylation or N-acylation, which can alter the electronic properties and steric profile of the molecule. organic-chemistry.org Highly regioselective N-substitution of pyrrole can be achieved with reagents like alkyl halides or sulfonyl chlorides. uctm.edu

Direct C-H functionalization, a powerful modern synthetic tool, offers a means to install new groups at the C3 or C4 positions. nih.gov Dirhodium-catalyzed reactions, for example, have been used for the asymmetric C-H functionalization of related dihydropyrroles, demonstrating the potential for precise modification of the pyrrole core. nih.gov The nitrile group (-C≡N) itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives. masterorganicchemistry.compressbooks.pub

Synthesis of Pyrrole-Fused Heterocycles

Pyrrole and its derivatives are valuable building blocks for constructing more complex, fused heterocyclic systems. mdpi.comnih.gov The functional groups on this compound can be strategically utilized in cyclization reactions to build adjacent rings. For instance, the cyano and ester groups could participate in condensation reactions with appropriate bifunctional reagents to form fused pyrimidine (B1678525) or other heterocyclic rings. The synthesis of pyrrolo-fused heterocycles is a significant area of research, as these scaffolds are found in numerous biologically active compounds, including anticancer agents. mdpi.comnih.gov Methodologies such as 1,3-dipolar cycloaddition reactions using cycloimmonium N-ylides represent a key strategy for constructing pyrrolo-fused systems. mdpi.com

Chemical Reactivity and Transformations of Methyl 5 Cyano 1h Pyrrole 2 Carboxylate

Reaction Pathways and Mechanisms

The reactivity of Methyl 5-cyano-1H-pyrrole-2-carboxylate is governed by the electronic properties of its constituent functional groups. The pyrrole (B145914) ring is an electron-rich aromatic system, predisposing it to electrophilic substitution. However, the presence of the electron-withdrawing cyano and carboxylate groups deactivates the ring towards electrophilic attack to some extent, while also influencing the regioselectivity of both nucleophilic and electrophilic reactions.

The pyrrole ring in this compound can undergo both nucleophilic and electrophilic reactions, although the substitution pattern significantly influences the outcome. While the electron-rich nature of the pyrrole ring generally favors electrophilic substitution, the two electron-withdrawing groups at positions 2 and 5 modify this reactivity.

In derivatives of methyl 1H-pyrrole-2-carboxylate, electrophilic intramolecular cyclization can be achieved. For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives, when treated with iodine in dichloromethane, yield pyrrolooxazinone derivatives in good yields (76–79%). beilstein-journals.orgnih.gov This reaction proceeds via a 6-endo-dig cyclization, highlighting the ability of the pyrrole ring to participate in electrophilic additions initiated by an external electrophile like iodine. nih.gov

On the other hand, nucleophilic conjugate additions are a common reaction for activated alkynes, which can be conceptually related to the reactivity of the activated pyrrole system. nih.govacs.org The high nucleophilicity of reagents like thiols can lead to competing reactions, but under controlled conditions, selective additions can be achieved. nih.gov

The cyano group at the C5 position is a key functional handle for a variety of chemical transformations, most notably for the synthesis of other heterocyclic systems.

A significant transformation of the cyano group is its conversion into a 5-substituted 1H-tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide, most commonly sodium azide. nih.gov This reaction is a well-established method for synthesizing tetrazoles from nitriles. nih.gov The presence of electron-withdrawing groups, such as the ester on the pyrrole ring, can facilitate this reaction by lowering the energy of the LUMO of the nitrile. nih.gov

Various catalytic systems can be employed to promote the conversion of nitriles to tetrazoles, including zinc(II) chloride, which has been shown to be effective under mild conditions. organic-chemistry.orgorganic-chemistry.org The use of zinc salts in water provides a broad scope for this reaction, accommodating a variety of aromatic and alkyl nitriles. organic-chemistry.org Copper catalysts have also been utilized for the synthesis of 5-substituted-1H-tetrazoles from the corresponding cyanides and sodium azide.

Table 1: Conditions for the Conversion of Nitriles to Tetrazoles

| Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Zinc(II) chloride, Sodium azide | n-Propyl alcohol | 95°C | High | organic-chemistry.org |

| Zinc salts, Sodium azide | Water | - | Broad Scope | organic-chemistry.org |

This table presents general conditions for the conversion of nitriles to tetrazoles and may be applicable to this compound.

The methyl ester group at the C2 position is susceptible to reactions typical of carboxylic acid esters, providing another avenue for structural modification.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, treatment of a related N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate with potassium carbonate in a mixture of methanol (B129727) and water, followed by acidification, leads to the carboxylic acid. beilstein-journals.org Similarly, base-effected hydrolysis and subsequent decarboxylation can occur in 2-carboxylate pyrrole analogues. researchgate.net

Conversely, the corresponding 5-methyl-1H-pyrrole-2-carboxylic acid can be esterified to produce the methyl ester. sunderland.ac.uk Efficient esterification of carboxylic acids can be achieved using various reagents and conditions. sunderland.ac.ukorganic-chemistry.org A common method involves the use of an alcohol in the presence of an acid catalyst. sunderland.ac.uk

Table 2: Examples of Esterification and Hydrolysis of Pyrrole-2-carboxylates

| Reaction | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrolysis | K₂CO₃, H₂O/MeOH then HCl | Room Temperature, overnight | 1-(Phenylethynyl)-1H-pyrrole-2-carboxylic acid | beilstein-journals.org |

The pyrrole ring system can participate in cycloaddition and annulation reactions, leading to the formation of more complex, fused heterocyclic structures. These reactions are powerful tools for the construction of multisubstituted pyrrolidines and other related alkaloids. rsc.org

One of the most common types of cycloaddition reactions involving pyrrole-like structures is the 1,3-dipolar cycloaddition. rsc.org For instance, 4,5-dihydroimidazolium ylides can undergo diastereoselective 1,3-dipolar cycloaddition with electron-deficient alkenes to form hexahydropyrrolo[1,2-a]imidazoles. rsc.org While this example does not directly involve this compound, it illustrates the potential of the pyrrole scaffold to act as a dipole or dipolarophile in such transformations.

Furthermore, DFT studies have been conducted on [4+2] cycloaddition reactions of related compounds like 1-methyl-1H-pyrrole-2,5-dione with furoic acid, indicating the dienophilic character that can be exhibited by pyrrole derivatives. dntb.gov.ua Annulation of furan-bridged 10-membered rings on N-heterocycles through [8+2] cycloaddition has also been reported, showcasing the diverse cycloaddition pathways available for heterocyclic systems. nih.gov

Oxidation and Reduction Chemistry

No studies detailing the specific oxidation or reduction reactions of this compound were found. Research on the oxidation of the broader pyrrole class suggests that the pyrrole ring is susceptible to oxidation, which can lead to various products, including dearomatization or polymerization, depending on the oxidant and reaction conditions. However, the influence of the electron-withdrawing cyano and carboxylate groups at the C5 and C2 positions, respectively, on the oxidation and reduction potential of this specific molecule has not been experimentally determined or reported.

Mechanistic Investigations through Computational Chemistry

DFT Calculations of Reaction Pathways and Intermediates

No publications presenting Density Functional Theory (DFT) calculations to investigate the reaction pathways and intermediates of this compound could be located. While DFT is a common tool for studying substituted pyrroles, the specific computational models, calculated energy barriers, and structures of transition states or intermediates for reactions involving this compound are not available in the scientific literature.

Thermodynamic and Kinetic Studies of Transformations

Due to the lack of specific data for this compound in the scientific literature, providing a thorough and accurate article that adheres to the requested outline is not possible.

Spectroscopic Characterization and Structural Elucidation

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of Methyl 5-cyano-1H-pyrrole-2-carboxylate would be dominated by absorptions from the N-H, C≡N, C=O, and C-O bonds. A sharp, strong absorption band is expected for the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretch of the ester group will also be a prominent, strong band. The N-H stretching vibration of the pyrrole (B145914) ring typically appears as a broad band.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile C≡N stretch, which is strong in the IR, is also expected to be strong in the Raman spectrum. Aromatic ring vibrations are often more prominent in Raman than in IR spectra.

The key vibrational modes and their expected frequencies are summarized below.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Expected IR Intensity |

| N-H Stretch | Pyrrole N-H | 3200 - 3400 | Medium, Broad |

| C-H Stretch | Pyrrole C-H | 3000 - 3100 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| C=O Stretch | Ester | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Pyrrole Ring | 1500 - 1600 | Medium |

| C-O Stretch | Ester | 1200 - 1300 | Strong |

Mass Spectrometry (HR-ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

For this compound (C₇H₆N₂O₂), the exact monoisotopic mass is 150.0429 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would confirm this elemental composition. In positive ion mode ESI-MS, the compound is expected to be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Predicted m/z values for common adducts are listed below. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₇N₂O₂]⁺ | 151.0502 |

| [M+Na]⁺ | [C₇H₆N₂O₂Na]⁺ | 173.0321 |

| [M+K]⁺ | [C₇H₆N₂O₂K]⁺ | 189.0061 |

| [M+NH₄]⁺ | [C₇H₁₀N₃O₂]⁺ | 168.0767 |

| [M-H]⁻ | [C₇H₅N₂O₂]⁻ | 149.0356 |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound in complex mixtures and providing retention time as an additional identifying characteristic.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, studies on analogous compounds, such as Ethyl 5-methyl-1H-pyrrole-2-carboxylate, reveal key structural features. nih.govresearchgate.net

It is expected that the pyrrole ring in this compound is essentially planar. In the solid state, molecules would likely be linked by intermolecular hydrogen bonds between the pyrrole N-H group of one molecule and the carbonyl oxygen or nitrile nitrogen of a neighboring molecule, forming extended supramolecular structures. nih.gov The bond lengths and angles would be influenced by the electronic effects of the electron-withdrawing cyano and methyl carboxylate substituents.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelength (λmax) provides information about the electronic structure and conjugation within the molecule.

The pyrrole ring is an aromatic system that absorbs in the UV region. The presence of the conjugated cyano and carboxylate groups is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrrole. Data for the related compound, pyrrole-2-carboxylic acid, shows a λmax around 260-270 nm. nist.gov It is anticipated that this compound would exhibit a primary absorption band in a similar range, corresponding to π → π* electronic transitions within the conjugated system.

Computational Studies and Theoretical Insights

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational freedom of substituent groups are fundamental to a molecule's properties. Computational analysis of Methyl 5-cyano-1H-pyrrole-2-carboxylate and its analogs provides a detailed picture of its preferred shapes and the energy required to change them.

The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For pyrrole (B145914) derivatives, this is often achieved using DFT methods, such as B3LYP, with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

| Parameter | Typical Value (for analogous compounds) |

|---|---|

| N1-C2 Bond Length (Å) | ~1.35 |

| C2-C3 Bond Length (Å) | ~1.37 |

| C3-C4 Bond Length (Å) | ~1.42 |

| C4-C5 Bond Length (Å) | ~1.38 |

| N1-C5 Bond Length (Å) | ~1.37 |

| C2-C(O) Bond Length (Å) | ~1.48 |

| C=O Bond Length (Å) | ~1.22 |

| N1-C2-C3 Bond Angle (°) | ~108 |

| C2-C3-C4 Bond Angle (°) | ~108 |

| C3-C4-C5 Bond Angle (°) | ~107 |

| C4-C5-N1 Bond Angle (°) | ~109 |

| C5-N1-C2 Bond Angle (°) | ~108 |

Note: The data in this table is based on structurally similar pyrrole-2-carboxylate derivatives and serves as an illustrative example.

The presence of the methyl carboxylate group at the C2 position introduces the possibility of rotational isomers, or conformers. The rotation around the single bond connecting the pyrrole ring to the carbonyl group of the ester gives rise to two primary planar conformers: a syn-conformer and an anti-conformer. In the syn-conformer, the carbonyl oxygen and the pyrrole nitrogen are on the same side of the C2-C(O) bond, while in the anti-conformer, they are on opposite sides.

Computational studies on 2-acylpyrroles and related esters have consistently shown that the syn-conformer is energetically more favorable. longdom.org This preference is often attributed to stabilizing interactions, such as the formation of intramolecular hydrogen bonds in the case of N-H pyrroles, or more favorable dipole-dipole interactions.

The energy required to rotate from one conformer to another is known as the rotational barrier. DFT calculations can map the potential energy surface for this rotation, revealing the energy of the transition state that separates the two minima. For related molecules like N-methylpyrrole-2-carbaldehyde, the energy barrier for the syn to anti conversion has been calculated to be around 11.2 kcal/mol. longdom.org For this compound, a similar significant barrier is expected, suggesting that the conformers are relatively stable at room temperature.

| Property | Typical Finding (for analogous 2-acylpyrroles) |

|---|---|

| More Stable Conformer | syn-conformer |

| Energy Difference (ΔEsyn/anti) | 1-4 kcal/mol |

| Rotational Barrier | ~9-12 kcal/mol |

Note: The data in this table is based on structurally similar 2-acylpyrrole derivatives and serves as an illustrative example.

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. Computational methods provide valuable tools to visualize and quantify the electronic landscape of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the region of the molecule most likely to donate electrons in a reaction (nucleophilic character), while the LUMO represents the region most likely to accept electrons (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the pyrrole ring, while the LUMO is a π*-orbital. In this compound, the presence of the electron-withdrawing cyano and methyl carboxylate groups is expected to lower the energies of both the HOMO and LUMO and affect the size of the energy gap.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red or yellow areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-poor regions that are prone to nucleophilic attack.

For this compound, the MEP would be expected to show a region of high negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the carboxylate group, making these sites potential targets for electrophiles. Conversely, the hydrogen atom attached to the pyrrole nitrogen would exhibit a positive potential, indicating its acidic character and susceptibility to deprotonation.

Prediction of Chemical Reactivity and Selectivity

The insights gained from computational studies on molecular and electronic structure can be used to predict the chemical reactivity and selectivity of this compound. The electron-withdrawing nature of both the cyano and methyl carboxylate groups deactivates the pyrrole ring towards electrophilic substitution, a common reaction for the parent pyrrole molecule.

The analysis of frontier molecular orbitals and the electrostatic potential surface can help to pinpoint the most likely sites for nucleophilic or electrophilic attack. For instance, the positive potential around the carbonyl carbon of the ester group suggests it as a site for nucleophilic attack. The negative potential on the cyano nitrogen could be a site for interaction with electrophiles or metal ions. Computational studies can thus guide synthetic chemists in designing reactions and predicting their outcomes.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. These interactions dictate the crystal packing and, consequently, the material's macroscopic properties. The crystal structure of this compound has been a subject of crystallographic studies.

The primary forces influencing the crystal packing of this compound are hydrogen bonds and other weaker interactions. The presence of a hydrogen bond donor (the pyrrole N-H group) and acceptors (the carbonyl oxygen and the nitrile nitrogen) allows for the formation of robust networks that define the three-dimensional architecture of the crystal.

The crystal structure of this compound is characterized by a significant hydrogen bonding network. Based on crystallographic analysis of the "5-cyano analogue," the dominant interaction is the intermolecular hydrogen bond between the pyrrole N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. nih.govresearchgate.net This specific N-H···O=C interaction is a recurring motif in the crystal structures of related pyrrole carboxylates. nih.gov

These hydrogen bonds link individual molecules together, forming distinct, ordered patterns. The geometry and strength of these bonds are fundamental to the stability of the crystal lattice.

Spectroscopic Property Prediction and Correlation with Experimental Data

The correlation between theoretical predictions and experimental spectroscopic data is a cornerstone of modern structural elucidation. Computational methods, such as those based on DFT, can predict spectroscopic features like vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. Comparing these predictions with experimental results validates the computational model and provides a deeper understanding of the molecule's structure and electronic environment.

While detailed theoretical predictions for the spectra of this compound are not extensively published, experimental data provide a crucial benchmark for any future computational work. acs.org

Table 1: Experimental Spectroscopic Data for this compound acs.org

| Spectroscopic Technique | Observed Signals/Peaks |

|---|---|

| Infrared (IR) | 3300 cm⁻¹ (N-H stretch), 2150 cm⁻¹ (C≡N stretch), 1701 cm⁻¹ (C=O stretch) |

| ¹H NMR (CDCl₃, 300 MHz) | δ 9.57 (s, 1H, NH), 7.41 (dd, 1H), 7.12 (dd, 1H), 3.90 (s, 3H, OCH₃) |

| ¹³C NMR (acetone-d₆, 75 MHz) | δ 160.7, 130.9, 125.1, 118.0, 116.0, 95.3, 52.1 |

This experimental data serves as the ground truth for validating theoretical models. A successful computational approach would accurately reproduce these IR frequencies and NMR chemical shifts, thereby confirming the calculated molecular geometry and electronic structure. Such a correlative study would provide high confidence in the theoretical model's ability to predict other properties of the molecule. acs.org

Biological and Pharmacological Activities of Methyl 5 Cyano 1h Pyrrole 2 Carboxylate and Its Derivatives

Antimicrobial Activity

Derivatives of Methyl 5-cyano-1H-pyrrole-2-carboxylate have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Potency and Mechanisms of Action

The antibacterial potential of pyrrole (B145914) derivatives has been extensively studied, with many compounds showing efficacy against both Gram-positive and Gram-negative bacteria. The introduction of various substituents on the pyrrole ring allows for the fine-tuning of their activity and spectrum.

Research has shown that certain pyrrolamide-type derivatives exhibit exceptional antibacterial efficacy, particularly against drug-resistant strains. For instance, a novel pyrrolamide-type GyrB/ParE inhibitor demonstrated a minimum inhibitory concentration (MIC) value as low as 0.008 µg/mL against Staphylococcus aureus and 1 µg/mL against the Gram-negative bacterium Escherichia coli. nih.gov Another study highlighted phallusialides A and B, derived from pyrrole, with MIC values of 32 and 64 μg/mL against methicillin-resistant S. aureus (MRSA) and E. coli, respectively. nih.gov

The mechanism of antibacterial action for many of these derivatives involves the inhibition of essential bacterial enzymes. One of the key targets is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.

| Compound Type | Bacterium | MIC (µg/mL) | Reference |

| Pyrrolamide-type GyrB/ParE inhibitor | Staphylococcus aureus | 0.008 | nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | Escherichia coli | 1 | nih.gov |

| Phallusialide A | MRSA | 32 | nih.gov |

| Phallusialide A | Escherichia coli | 64 | nih.gov |

| Phallusialide B | MRSA | 32 | nih.gov |

| Phallusialide B | Escherichia coli | 64 | nih.gov |

Antifungal Activity

The exploration of pyrrole derivatives has also yielded compounds with significant antifungal properties. A study focused on the synthesis of new pyrrole derivatives reported compounds with potency higher than or equal to the reference drug, clotrimazole, against Aspergillus niger and Candida albicans. jmcs.org.mx One of the most potent compounds featured a 4-hydroxyphenyl ring, suggesting its importance for antifungal activity against C. albicans. jmcs.org.mx

Detailed research into 2-acylhydrazino-5-arylpyrroles revealed very good antifungal activities against various Candida species, with MIC values in the range of 0.39-3.12 microg/mL, which was an enhanced potency compared to fluconazole.

Antituberculosis Activity

The fight against tuberculosis has benefited from the discovery of potent antitubercular agents based on the pyrrole scaffold. Derivatives of 1H-pyrrole-2-carboxylate have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One such derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibited a notable MIC value of 0.7 µg/mL against M. tuberculosis H37Rv. nih.gov This activity is comparable to the standard antimycobacterial drug ethambutol. nih.gov

Furthermore, a series of pyrrole-2-carboxamides were designed and showed potent anti-TB activity with MIC values less than 0.016 μg/mL and low cytotoxicity. nih.gov Another study on polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives reported interesting activity against the M. tuberculosis H37Rv strain with MIC values of 0.98-1.96 µg/mL. nih.gov

| Compound Derivative | Strain | MIC (µg/mL) | Reference |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | M. tuberculosis H37Rv | 0.7 | nih.gov |

| Pyrrole-2-carboxamides | M. tuberculosis | <0.016 | nih.gov |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives | M. tuberculosis H37Rv | 0.98-1.96 | nih.gov |

Anticancer / Antitumor Properties and Mechanisms

Derivatives of this compound have also been identified as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Research into 5-methyl-2-carboxamidepyrrole-based derivatives has led to the development of dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are implicated in cancer progression. Several of these compounds demonstrated IC50 values in the low micromolar range. nih.gov Another study on pyrrolidinedione derivatives reported potent anticancer activity against MCF-7 breast cancer cells, with IC50 values of 1.496 and 1.831 µM for the most active compounds. uobasrah.edu.iq

| Compound Derivative | Target/Cell Line | IC50 (µM) | Reference |

| 5-methyl-2-carboxamidepyrrole-based derivative (1f) | sEH | 5.0 | nih.gov |

| 5-methyl-2-carboxamidepyrrole-based derivative (2b) | sEH | 1.5 | nih.gov |

| 5-methyl-2-carboxamidepyrrole-based derivative (2c) | sEH | 6.3 | nih.gov |

| 5-methyl-2-carboxamidepyrrole-based derivative (2d) | sEH | 7.6 | nih.gov |

| Pyrrolidinedione derivative (5i) | MCF-7 | 1.496 | uobasrah.edu.iq |

| Pyrrolidinedione derivative (5l) | MCF-7 | 1.831 | uobasrah.edu.iq |

Tyrosinase Inhibition and Related Pathways

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and is also relevant in the context of melanoma. A series of 2-cyanopyrrole derivatives were synthesized and screened for their inhibitory activities on tyrosinase. nih.govfrontiersin.org Many of these compounds exhibited moderate to excellent inhibitory activities, with IC50 values ranging from 0.97 to 89.15 μM. nih.govfrontiersin.org The most potent compound, A12, had an IC50 value of 0.97 μM, which is approximately 30 times stronger than the reference inhibitor kojic acid (IC50: 28.72 μM). nih.govfrontiersin.org Kinetic analysis revealed that this compound acts as a reversible and mixed-type inhibitor. nih.gov

| Compound | Tyrosinase IC50 (µM) | Reference |

| A12 (a 2-cyanopyrrole derivative) | 0.97 | nih.govfrontiersin.org |

| Kojic acid (reference) | 28.72 | nih.govfrontiersin.org |

DNA Gyrase Inhibition

As mentioned in the antibacterial section, DNA gyrase is a well-established target for antimicrobial agents. Interestingly, this enzyme is also being explored as a target for anticancer drugs. The pyrrole moiety is a common feature in several structural classes of DNA gyrase B (GyrB) inhibitors. brc.hu

A study on benzothiazole (B30560) scaffold-based inhibitors, which incorporated a 4-cyano-5-methyl-1H-pyrrole-2-carboxylic acid moiety, reported potent inhibition of E. coli DNA gyrase with an IC50 value of less than 10 nM. nih.gov Another potent pyrrolamide-type inhibitor was found to have a gyrase IC50 of 49 nM. nih.gov These findings highlight the potential of targeting DNA gyrase with pyrrole derivatives for both antibacterial and potentially anticancer applications.

| Compound Type | Target | IC50 | Reference |

| Benzothiazole scaffold-based inhibitor | E. coli DNA gyrase | <10 nM | nih.gov |

| Pyrrolamide-type inhibitor | Gyrase | 49 nM | nih.gov |

Screening in Cancer Cell Lines

Derivatives of the pyrrole scaffold have demonstrated significant potential as anticancer agents, with numerous studies evaluating their cytotoxicity against various human cancer cell lines. nih.govmdpi.com Research has shown that the antiproliferative effects of these compounds are often dose- and time-dependent. researchgate.net For instance, a structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, was found to significantly inhibit the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound was noted to block the cell cycle in the G2/M phase, induce apoptosis, inhibit cell migration, and reverse the epithelial-mesenchymal transition, thereby attenuating the malignancy of the tumor cells. mdpi.com

Similarly, novel pyrrole hydrazones have been synthesized and evaluated for their antiproliferative activity. One such compound, 1C , was identified as the most selective against human melanoma cells (SH-4) and demonstrated significant antiproliferative effects, which were correlated with its ability to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov In another study, pyrrolizine-5-carboxamide derivatives showed high anticancer activity, with compounds 4b and 5b displaying IC₅₀ values in the range of 0.30-0.92 μmol L⁻¹ against MCF-7 (breast), A2780 (ovarian), and HT29 (colon) cancer cell lines. researchgate.net Compound 4c was particularly active against the MCF-7 cell line. researchgate.net The research underscores that the anticancer activity is highly dependent on the substituents on the phenyl rings. researchgate.net

Furthermore, 5-methyl-2-carboxamidepyrrole-based molecules have been identified as promising anticancer candidates for colorectal cancer (CRC) through their action as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). nih.gov The cytotoxic activity of various pyrrole derivatives against several cancer cell lines is summarized below.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 1C (a pyrrole hydrazone) | SH-4 (Melanoma) | 44.63 ± 3.51 μM | nih.gov |

| Compound 4b (pyrrolizine-5-carboxamide) | MCF-7, A2780, HT29 | 0.30-0.92 μmol L⁻¹ | researchgate.net |

| Compound 5b (pyrrolizine-5-carboxamide) | MCF-7, A2780, HT29 | 0.30-0.92 μmol L⁻¹ | researchgate.net |

| Compound 4c (pyrrolizine-5-carboxamide) | MCF-7 (Breast) | 0.08 μmol L⁻¹ | researchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | Most Promising Activity | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung), HepG2 (Liver) | Significant Activity | mdpi.com |

Other Pharmacological Activities

Anti-inflammatory Properties

Pyrrole derivatives are of significant interest due to their anti-inflammatory properties, which are often attributed to the inhibition of key enzymes in the inflammatory pathway. mdpi.com A number of N-pyrrolylcarboxylic acids have been reported as potent inhibitors of cyclo-oxygenase-2 (COX-2), an inducible enzyme involved in prostaglandin biosynthesis during inflammation. mdpi.com By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can exert anti-inflammatory effects with a potentially better gastric safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Research into 5-methyl-2-carboxamidepyrrole-based molecules has also revealed dual inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). nih.gov Inhibiting mPGES-1 reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, while inhibiting sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov This dual-action mechanism presents a promising strategy for developing novel anti-inflammatory agents. nih.gov Studies on pyrrolizine-5-carboxamide derivatives have also shown significant anti-inflammatory activity, which is influenced by the electronic effects of substituents on the molecule. researchgate.net

Antiviral Applications (e.g., Hepatitis B Virus)

Pyrrole-containing structures are being explored for their antiviral potential, particularly against the Hepatitis B virus (HBV). A notable example is EDP-514, a novel HBV core protein inhibitor developed for the treatment of chronic HBV infection. nih.gov As a Type II core protein inhibitor, EDP-514 functions by modulating the assembly and disassembly of the viral capsid. nih.gov This mechanism disrupts the viral life cycle by preventing the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication. The outcome is the formation of empty viral capsids and a blockage of new virus production. nih.gov The potent activity of such compounds highlights the utility of the pyrrole scaffold in designing new antiviral therapies. nih.gov

Insecticidal Activity

A series of biologically active pyrrole derivatives have been synthesized and tested for their insecticidal properties, showing significant efficacy against major agricultural pests. nih.govresearchgate.net Specifically, derivatives of 2-((3-cyano-5-aryl-1H-pyrrol-2-yl)thio)acetate have been evaluated against the cotton leafworm, Spodoptera littoralis. nih.govresearchgate.net Laboratory bioassays revealed that several of these compounds possess high insecticidal bioefficacy. nih.gov

For example, Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate (6a) demonstrated potent activity. nih.gov The toxicological effects were quantified by determining the lethal concentration (LC₅₀) values, which represent the concentration required to kill 50% of the test population. The results indicated that modifications to the aryl group at the C5 position of the pyrrole ring significantly influence the insecticidal potency. nih.gov

| Compound | Target Pest | Activity (LC₅₀ in ppm) | Reference |

|---|---|---|---|

| Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate (6a) | Spodoptera littoralis | 0.5707 | nih.gov |

| 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide (7a) | Spodoptera littoralis | 0.1306 | nih.gov |

| 2-{2-{[3-cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetyl}-N-phenylhydrazinecarbothioamide (8c) | Spodoptera littoralis | 0.9442 | nih.gov |

| [4-bromo-2-(4-chlorophenyl)-3-cyano-5-(trifluoromethyl)pyrrol-1-yl]methyl 3-methylbutanoate (IVg) | Spider Mite | 2.65-fold higher than Chlorfenapyr | nih.gov |

Structure-Activity Relationship (SAR) Studies

The diverse pharmacological activities of pyrrole derivatives are intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how the molecular architecture influences biological outcomes and for guiding the design of more potent and selective compounds. nih.govresearchgate.net For pyrrole-based compounds, SAR investigations have revealed that the nature, position, and stereochemistry of substituents on the pyrrole ring are key determinants of their activity. nih.gov

For instance, in the context of anticancer activity, the lipophilicity and electronic properties of substituents can govern the compound's ability to cross cell membranes and interact with its molecular target. nih.gov Similarly, for anti-inflammatory agents targeting enzymes like COX-2, the specific arrangement of functional groups is critical for fitting into the enzyme's active site and achieving potent inhibition. mdpi.com The versatility of the pyrrole ring allows for systematic structural modifications, making it a valuable scaffold for medicinal chemistry investigations aimed at optimizing pharmacological profiles. nih.gov

Impact of Substituent Modifications on Biological Activity

The modification of substituents on the pyrrole core has a profound impact on biological activity. Studies have consistently shown that even minor changes to the functional groups attached to the ring can lead to significant variations in potency and selectivity across different pharmacological targets. nih.govresearchgate.net

In the development of anti-inflammatory and anticancer pyrrolizine-5-carboxamides, it was found that the activity was dependent on the type of substituent on the phenyl rings. researchgate.net Specifically, the presence of an electron-donating methyl group led to the highest anti-inflammatory activity in compounds 4b and 5b . researchgate.net This suggests that the electronic properties of the substituents play a critical role in the molecule's interaction with its biological target.

Similarly, in a series of phenolic acid esters investigated for anticancer properties, both the number of hydroxyl ring substituents and the length of the alkyl ester side chain were found to govern the biological effect. uc.pt An increase in the number of hydroxyl groups or a specific alkyl chain length could enhance cytotoxic activity against cancer cells. uc.pt For pyrrole-2-carbaldehyde derivatives, steric hindrance was also identified as an important factor; less bulky methyl derivatives showed more significant activity compared to larger analogs. nih.gov These findings highlight the importance of systematic substituent modification to fine-tune the desired biological activity of pyrrole-based compounds.

Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Modulation)

The biological and pharmacological activities of this compound and its derivatives are primarily attributed to their ability to interact with and modulate the function of key biological macromolecules. Extensive research has focused on elucidating the specific mechanisms through which these compounds exert their effects, with a significant emphasis on enzyme inhibition and receptor modulation.

Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of several classes of enzymes, most notably kinases and tyrosinase.

Kinase Inhibition

The pyrrole scaffold is a prominent feature in the design of various kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.govsnv63.ru Derivatives of the core pyrrole structure have been shown to target several important kinases.

EGFR and VEGFR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets in cancer therapy. nih.govsnv63.ru Certain pyrrolo[2,3-d]pyrimidine derivatives, which share a core heterocyclic structure, have been investigated as inhibitors of both EGFR and VEGFR. nih.govresearchgate.net These compounds function by competing with ATP for binding at the kinase domain of the receptor, thereby blocking downstream signaling pathways that regulate cell proliferation and angiogenesis. nih.gov

p38α Mitogen-Activated Protein (MAP) Kinase: A series of pyrrole-2-carboxamide derivatives have been identified as inhibitors of p38α MAP kinase. researchgate.netnih.gov This enzyme is involved in the inflammatory response, and its inhibition can suppress the production of pro-inflammatory cytokines. researchgate.net The inhibitory mechanism involves the pyrrole-2-carboxamide scaffold binding to the hinge region of the kinase. researchgate.net

Extracellular signal-regulated kinase 5 (ERK5): Pyrrole carboxamide derivatives have also been developed as selective inhibitors of ERK5, another member of the MAPK family. nih.gov The inhibition of the MEK5–ERK5 pathway is an area of interest for cancer treatment due to its role in cell proliferation, migration, and angiogenesis. nih.gov

| Derivative Class | Target Kinase(s) | Mechanism/Significance |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | EGFR, VEGFR | Inhibit key receptors involved in tumor growth and angiogenesis. nih.govresearchgate.net |

| Pyrrole-2-carboxamides | p38α MAP kinase | Inhibit a key enzyme in the inflammatory response. researchgate.netnih.gov |

| Pyrrole carboxamides | ERK5 | Inhibit a kinase associated with cancer cell proliferation and survival. nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair. frontiersin.orgnih.gov It is also responsible for the enzymatic browning of fruits and vegetables. frontiersin.org A series of 2-cyanopyrrole derivatives have been synthesized and evaluated as potential tyrosinase inhibitors. frontiersin.orgnih.gov

One particularly potent derivative, designated as compound A12, demonstrated significantly stronger inhibitory activity against mushroom tyrosinase than the commonly used reference inhibitor, kojic acid. frontiersin.orgnih.gov Kinetic analysis revealed that this compound acts as a reversible and mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.orgnih.gov Molecular docking studies suggest that the inhibitory activity is mediated by interactions, including metal-ligand, π-π, and hydrophobic interactions, within the enzyme's active site. frontiersin.orgnih.gov The presence of the cyano group on the pyrrole ring was found to be crucial for this potent inhibitory activity. frontiersin.org

| Compound | Target Enzyme | IC₅₀ Value (μM) | Inhibition Type |

|---|---|---|---|

| Compound A12 | Mushroom Tyrosinase | 0.97 | Reversible, Mixed-type |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 28.72 | Not specified |

Receptor Modulation

The mechanism of action for many pyrrole derivatives, particularly those targeting receptor tyrosine kinases like EGFR and VEGFR, inherently involves receptor modulation. nih.govnih.gov By binding to the ATP-binding site within the intracellular kinase domain of these receptors, the compounds modulate the receptor's function, preventing its activation and subsequent downstream signaling.

Additionally, other pyrrole-containing compounds have been investigated for their ability to modulate different types of receptors. For instance, certain derivatives have been designed to act as selective agonists for the human H₄-receptor, a G-protein-coupled receptor involved in inflammatory responses. nih.gov Another derivative, FPL 64176, has been identified as a calcium channel activator, modulating the function of L-type calcium channels to increase calcium influx into cells. nih.gov This demonstrates that the pyrrole scaffold can be adapted to interact with a diverse range of receptor types beyond kinases.

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

The pyrrole-2-carboxamide framework, derived from Methyl 5-cyano-1H-pyrrole-2-carboxylate, is a key pharmacophore in the identification and optimization of lead compounds. A notable example is in the development of novel inhibitors for bacterial DNA gyrase, a critical enzyme for bacterial survival. Starting from an initial hit compound, medicinal chemists have performed extensive structure-activity relationship (SAR) studies. nih.govdiva-portal.org For instance, the modification of the pyrrole (B145914) ring has been a key strategy in optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of benzothiazole-based GyrB inhibitors. nih.gov The optimization of a lead compound, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, led to derivatives with improved aqueous solubility, enhanced inhibition of topoisomerase IV, and reduced off-target effects on human topoisomerase IIα. nih.govdiva-portal.org

Furthermore, the pyrrole scaffold is utilized in the design of anticancer agents. By modifying the structure of the multi-targeted receptor tyrosine kinase inhibitor Sunitinib, researchers have incorporated a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety to explore new chemical space and optimize antitumor activity. mdpi.com These examples underscore the utility of the pyrrole-carboxylate core as a foundational element for generating and refining lead compounds with desirable therapeutic profiles.

Design and Synthesis of Drug Candidates

The unique chemical structure of this compound allows for its use as a building block in the synthesis of a diverse array of drug candidates. nih.govntu.edu.sg Its functional groups provide convenient handles for chemical modification, enabling the creation of libraries of compounds for screening against various biological targets.

Tyrosinase Inhibitors: Derivatives of 2-cyanopyrrole have been synthesized and identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govfrontiersin.org Overactivity of tyrosinase can lead to hyperpigmentation disorders. In one study, a series of 2-cyanopyrrole derivatives were evaluated, with several compounds showing significantly stronger inhibition than the reference compound, kojic acid. nih.govfrontiersin.org Compound A12 from this series was particularly potent, with an IC50 value approximately 30 times lower than that of kojic acid. nih.govfrontiersin.org Kinetic analysis revealed that this compound acts as a reversible and mixed-type inhibitor. nih.govfrontiersin.org Further testing in B16 melanoma cells confirmed its ability to effectively reduce tyrosinase activity. nih.govfrontiersin.org

| Compound | IC50 (μM) | Reference |

|---|---|---|

| A12 | 0.97 | nih.govfrontiersin.org |

| Kojic Acid (Reference) | 28.72 | nih.govfrontiersin.org |

DNA Gyrase Inhibitors: The pyrrole-2-carboxamide scaffold is integral to a class of potent inhibitors targeting the B subunit of bacterial DNA gyrase (GyrB). nih.gov This enzyme is a validated target for antibacterial drugs. Researchers have developed benzothiazole-based inhibitors where the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide portion binds to the ATP-binding site of GyrB. nih.gov Optimization efforts on this scaffold have led to compounds with potent activity against key Gram-negative pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are noted on the WHO's priority list of antibiotic-resistant bacteria. nih.gov

The pyrrole-carboxamide moiety has also been incorporated into the design of receptor modulators, particularly for receptor tyrosine kinases (RTKs), which are crucial targets in oncology. As an extension of ongoing research into Sunitinib, a known RTK inhibitor, new derivatives of 5-bromo-7-azaindolin-2-one containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been designed and synthesized. mdpi.com The rationale was to explore diversification of the side chains of the parent drug to optimize potency against various solid tumors. mdpi.com Several of these new compounds exhibited broad-spectrum antitumor activity superior to that of Sunitinib against tested cancer cell lines, such as HepG2 (liver cancer), A549 (lung cancer), and Skov-3 (ovarian cancer). mdpi.com

Prodrug Strategies and Drug Delivery Considerations

While specific prodrugs of this compound are not extensively documented in the reviewed literature, the compound's structure offers clear opportunities for such strategies. Prodrug design is a common approach to overcome challenges like poor solubility or unfavorable pharmacokinetic profiles. nih.govrsc.org

The ester group at the C2 position of the pyrrole ring is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be linked to various promoieties to enhance water solubility or facilitate targeted delivery. For example, attaching phosphate (B84403) groups can significantly increase aqueous solubility. nih.gov Alternatively, linking amino acids can also improve solubility and potentially leverage amino acid transporters for enhanced absorption. nih.gov The cyano group at the C5 position, while less commonly used for prodrug linkage, could potentially be reduced to an amine and then modified. These theoretical approaches, based on established medicinal chemistry principles, highlight the potential for developing prodrugs from this scaffold to improve its drug-like properties. rsc.org

Clinical Relevance and Therapeutic Potential

There are currently no clinical trials specifically reported for this compound or its direct derivatives. However, the preclinical research findings indicate significant therapeutic potential across several disease areas.

The development of highly potent tyrosinase inhibitors from this scaffold suggests a potential application in dermatology for treating hyperpigmentation disorders. nih.govfrontiersin.org The success in generating potent, broad-spectrum DNA gyrase inhibitors highlights its potential in combating antibiotic-resistant bacterial infections. nih.gov Furthermore, the promising in vitro anticancer activity of its derivatives against various human cancer cell lines, including colon, breast, and ovarian cancer, demonstrates its potential in oncology. researchgate.net The potent activity of some derivatives, which exceeds that of established drugs like Sunitinib in certain cell lines, provides a strong rationale for further investigation and development of these compounds as potential clinical candidates. mdpi.com

Potential Applications in Materials Science

Organic Electronics and Optoelectronic Materials

The field of organic electronics relies on carbon-based materials that can transport charge and interact with light. Pyrrole-based compounds are foundational in this area, most notably as the monomer for polypyrrole (PPy), a well-known conducting polymer. mdpi.com The functionalization of the pyrrole (B145914) ring is a key strategy for tuning the optoelectronic properties of these materials. rsc.org

The cyano group (-CN) is a powerful electron-withdrawing substituent known to significantly alter the electronic characteristics of conjugated molecules. rsc.org Its inclusion in organic semiconductors is a powerful strategy for developing materials with deep-lying lowest unoccupied molecular orbitals (LUMOs), a crucial feature for creating efficient n-type semiconductors. rsc.org N-type materials are essential for constructing complementary logic circuits and p-n junctions, which are the building blocks of many electronic devices. Theoretical studies using Density Functional Theory (DFT) have shown that substituents dramatically influence the electronic and optical properties of pyrrole derivatives, suggesting that compounds like Methyl 5-cyano-1H-pyrrole-2-carboxylate could be designed to have specific energy gaps and charge transport capabilities. researchgate.netresearchgate.net

Furthermore, pyrrole-based colorants, which often incorporate cyano groups to fine-tune their absorption and emission wavelengths, exhibit excellent optical and thermal stability. mdpi.com These properties are critical for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). For instance, pyrrole-based dyes containing a cyanoacrylic acid group have been successfully used as sensitizers in dye-sensitized solar cells, where the cyano group acts as an electron acceptor and an anchoring group. acs.org The combination of the pyrrole core with a cyano group in this compound makes it a promising precursor for designing new colorants and semiconductors for optoelectronic applications. rsc.orgmdpi.com

Table 1: Influence of Functional Groups on Optoelectronic Properties of Pyrrole Derivatives

| Functional Group | Typical Effect on Pyrrole Core | Potential Application |

|---|---|---|

| Pyrrole Ring | π-conjugated system, good charge carrier | Base unit for conducting polymers and organic semiconductors |

| Cyano Group (-CN) | Strong electron-withdrawing, lowers LUMO energy | Development of n-type semiconductors, tuning of optical properties |

| Carboxylate Group (-COOR) | Electron-withdrawing, provides site for further functionalization | Modifying solubility, anchoring to surfaces, polymer linkage |

Polymer Science and Functional Polymers

Polypyrrole (PPy) is a widely studied conducting polymer, but its application can be limited by poor solubility and processability. mdpi.com Chemical modification of the pyrrole monomer is a primary method to overcome these limitations and introduce new functionalities. mdpi.com The methyl carboxylate group on this compound offers a versatile handle for polymerization and further modification.

The presence of a carboxylate group can enhance the solubility of the resulting polymer and provides a reactive site for post-polymerization functionalization. For example, poly(pyrrole-2-carboxylic acid) has been synthesized and studied, demonstrating that the carboxylic acid group can be used for further chemical coupling. researchgate.netrsc.org This allows for the attachment of other molecules to the polymer backbone, creating materials with tailored properties for specific applications, such as biocompatible coatings or sensor surfaces. While the subject compound has a methyl ester, it can be readily hydrolyzed to the corresponding carboxylic acid to access these functionalities.

Furthermore, functionalized pyrroles are used to create porous organic polymers (POPs). These materials have highly tunable structures and are being investigated for applications such as proton conduction in fuel cells. nih.gov The nitrogen atoms in the pyrrole ring can act as proton carriers, and functional groups can enhance this property. The specific functionalities of this compound could be exploited in the design of novel POPs with specific surface properties and conductivities.

Table 2: Research Findings on Functionalized Polypyrroles

| Pyrrole Derivative | Polymerization Method | Key Finding/Property | Reference |

|---|---|---|---|

| 3-(1-pyrrolyl)propanoic acid | Chemical Polymerization | Creates a functionalized copolymer with altered molecular structure. | researchgate.net |

| Amine-functionalized pyrrole | Electrochemical Polymerization | Resulting polymer (APPy) inherently supports cell adhesion for tissue engineering. | nih.gov |

| Pyrrole-2-carboxylic acid | Enzymatic Catalysis | Environmentally friendly synthesis of polymer particles with available carboxylic groups. | rsc.org |

Development of Sensors and Probes

The pyrrole moiety is a core component in many molecules designed for chemical sensing. researchgate.net Its electron-rich nature and ability to participate in various non-covalent interactions make it an excellent platform for building receptors for anions and other analytes. When incorporated into larger conjugated systems, pyrrole derivatives can exhibit changes in their fluorescence or color upon binding to a target species. acs.org

The development of fluorescent probes is a significant area of research. For example, novel cyanine (B1664457) dyes based on a pyrrole core have been designed to act as "turn-on" or ratiometric fluorescent probes for pH. acs.orgnih.gov These probes show distinct changes in their fluorescence properties in response to pH variations, enabling the imaging of pH changes in biological systems. acs.orgnih.gov